

Physical and chemical properties of N-benzyl-N,N-diisopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl-diisopropylamine*

Cat. No.: *B112513*

[Get Quote](#)

N-benzyl-N,N-diisopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-benzyl-N,N-diisopropylamine, a sterically hindered tertiary amine of interest in organic synthesis and pharmaceutical development. This document includes key identifiers, tabulated physical and chemical data, detailed experimental protocols for its synthesis and purification, and a discussion of its reactivity and stability.

Compound Identification

Identifier	Value
IUPAC Name	N-benzyl-N-propan-2-ylpropan-2-amine [1]
Common Names	N-benzyl-N,N-diisopropylamine, Benzyl-diisopropylamine
CAS Number	34636-09-4 [1]
Molecular Formula	C ₁₃ H ₂₁ N [1]
Molecular Weight	191.31 g/mol [1]
InChI Key	GOTQULLXGZGQMK-UHFFFAOYSA-N [1]
SMILES	CC(C)N(CC1=CC=CC=C1)C(C)C [1]

Physical Properties

Experimentally determined physical properties for N-benzyl-N,N-diisopropylamine are not readily available in the literature. The following table includes computed data from reliable sources and experimental data for the closely related and structurally similar compound, N,N-diisopropylethylamine (DIPEA), which can serve as a useful estimation.

Property	Value (N-benzyl-N,N-diisopropylamine)	Value (N,N-diisopropylethylamine - for comparison)
Appearance	Colorless liquid (Predicted)	Colorless to light yellow liquid[2][3]
Boiling Point	Not available	127 °C[2][4][5]
Melting Point	Not available	< -50 °C[2]
Density	Not available	0.742 g/mL at 25 °C[2][4][5]
Solubility	Not available	Soluble in most organic solvents; limited solubility in water.[6]
Refractive Index	Not available	n _{20/D} 1.414[7]
Vapor Pressure	Not available	31 mmHg (37.7 °C)[8]
XLogP3	3.6[1]	Not applicable

Chemical Properties and Reactivity

N-benzyl-N,N-diisopropylamine is a tertiary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and a benzyl group. This structural feature governs its chemical reactivity, making it a potent, non-nucleophilic base, similar to its well-studied analog, N,N-diisopropylethylamine (DIPEA).[3][7]

Basicity: The lone pair of electrons on the nitrogen atom makes it basic and capable of acting as a proton scavenger in organic reactions.[3][7]

Nucleophilicity: Due to the steric bulk of the isopropyl and benzyl groups, the nitrogen atom's ability to act as a nucleophile is significantly diminished.[3][7] This property is highly valuable in synthetic chemistry, as it allows the amine to function as a base without competing in nucleophilic substitution or addition reactions.

Stability: Tertiary amines are generally stable but can be susceptible to oxidation over time, which may lead to the formation of N-oxides and a yellowish discoloration. For high-purity

applications, distillation from a drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) is recommended.

Reactivity:

- Acid-Base Reactions: It readily neutralizes acids to form the corresponding ammonium salts.
- Alkylation: While hindered, it can undergo alkylation under forcing conditions, though this is generally not a desired reaction.
- Palladium-Catalyzed Reactions: Similar to DIPEA, it can be employed as a base in various palladium-catalyzed cross-coupling reactions.[\[8\]](#)

Spectroscopic Data

Spectroscopy	Data for N-benzyl-N,N-diisopropylamine
¹³ C NMR	Spectra available in public databases such as PubChem. [1]
Mass Spec.	GC-MS data is available in public databases like PubChem. [1]
Infrared	Expected to show characteristic peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations.

Experimental Protocols

Synthesis of N-benzyl-N,N-diisopropylamine via Reductive Amination

This protocol describes a general method for the synthesis of tertiary amines, adapted for the preparation of N-benzyl-N,N-diisopropylamine from diisopropylamine and benzaldehyde.

Materials:

- Diisopropylamine

- Benzaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of diisopropylamine (1.0 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equivalents).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
- Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of N-benzyl-N,N-diisopropylamine

Method 1: Distillation For purification of the crude product on a larger scale, vacuum distillation is an effective method.

- Set up a distillation apparatus for vacuum distillation.

- Add the crude N-benzyl-N,N-diisopropylamine to the distillation flask.
- Heat the flask under reduced pressure.
- Collect the fraction corresponding to the boiling point of the product.

Method 2: Column Chromatography For smaller scale purification and to remove polar impurities, column chromatography can be employed.

- Prepare a silica gel column.
- To counteract the acidic nature of silica which can interact with the basic amine, the mobile phase should be modified. A common practice is to add a small percentage (e.g., 0.1-1%) of a competing amine like triethylamine or ammonia to the eluent.[9]
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) containing the amine modifier.
- Collect the fractions and combine those containing the pure product, as determined by TLC.
- Remove the solvent under reduced pressure to yield the purified N-benzyl-N,N-diisopropylamine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-benzyl-N,N-diisopropylamine.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzylisopropylamine | C13H21N | CID 4578032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. N,N-Diisopropylethylamine [chemeurope.com]
- 6. guidechem.com [guidechem.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. N,N-Diisopropylethylamine 99.5 , biotech. grade DIPEA [sigmaaldrich.com]
- 9. biotage.com [biotage.com]

- To cite this document: BenchChem. [Physical and chemical properties of N-benzyl-N,N-diisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112513#physical-and-chemical-properties-of-n-benzyl-n-n-diisopropylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com